molecular formula C8H6BrNOS2 B567867 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol CAS No. 1215205-85-8

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol

Cat. No. B567867
M. Wt: 276.166
InChI Key: PHAGEHCGWCLLAJ-UHFFFAOYSA-N
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Description

“5-Bromo-6-methoxybenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H6BrNOS2 . It is a derivative of benzo[d]thiazole-2-thiol, a class of compounds known for their potent inhibitory activity against quorum sensing in Gram-negative bacteria .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-6-methoxybenzo[d]thiazole-2-thiol” were not found, benzo[d]thiazole-2-thiol derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with various other compounds . The synthesis process often involves the design and evaluation of a library of compounds to find novel inhibitors .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methoxybenzo[d]thiazole-2-thiol” consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a methoxy group at the 6th position . The thiol group is attached at the 2nd position of the benzothiazole ring .


Physical And Chemical Properties Analysis

The molecular weight of “5-Bromo-6-methoxybenzo[d]thiazole-2-thiol” is 276.17 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol is a compound of interest in various synthetic and characterization studies. For instance, its derivatives have been synthesized to evaluate their antiproliferative activity, with certain compounds exhibiting promising results. The synthesis of these derivatives involves reactions with phenacyl bromides, demonstrating the compound's versatility in chemical transformations (Narayana, Raj, & Sarojini, 2010).

Anticonvulsant Properties
Compounds derived from 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol have been evaluated for anticonvulsant activities. Some derivatives showed significant activity against tonic seizures in the Maximal Electroshock (MES) model and against clonic seizures by PTZ-induced seizure model, suggesting their potential as anticonvulsant agents. This highlights the therapeutic potential of compounds derived from 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in treating seizure disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).

Antibacterial and Anti-inflammatory Activities
Novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives synthesized from 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol and related compounds have been explored for their antibacterial activity. These studies suggest that certain derivatives possess weak to moderate antibacterial potential, indicating the compound's relevance in developing new antibacterial agents. Additionally, derivatives have shown anti-inflammatory activity, further expanding the compound's utility in medicinal chemistry (Rehman, Siddiqa, Abbasi, Siddiqui, Khan, Rasool, & Shah, 2018).

properties

IUPAC Name

5-bromo-6-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS2/c1-11-6-3-7-5(2-4(6)9)10-8(12)13-7/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAGEHCGWCLLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681973
Record name 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol

CAS RN

1215205-85-8
Record name 5-Bromo-6-methoxy-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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